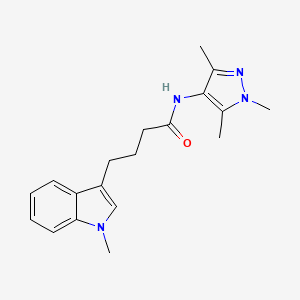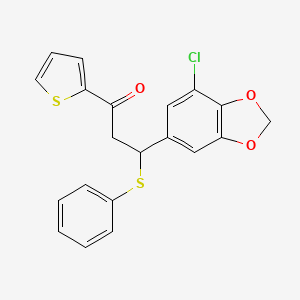
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoro-substituted indole ring and a pyridine moiety connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide linkage is formed by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the acetamide intermediate with pyridine-3-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the indole ring, which can exhibit fluorescence properties.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is largely dependent on its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a chloro group instead of a fluoro group, which can affect its electronic properties and interactions with molecular targets.
2-(6-methyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide stands out due to the presence of the fluoro group, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H12FN3O |
|---|---|
分子量 |
269.27 g/mol |
IUPAC名 |
2-(6-fluoroindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12FN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20) |
InChIキー |
LNTLZAXDSVVVBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12178544.png)
![2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B12178548.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178551.png)
![N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178554.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)

![3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12178567.png)
![4-hydroxy-6-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12178570.png)

![N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12178576.png)
